

Dichlorphenamide: A Technical Overview of its Therapeutic Potential and Preliminary Findings

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorphenamide (DCP) is a potent, orally administered carbonic anhydrase inhibitor.[1] Initially approved for the treatment of glaucoma, its therapeutic landscape has expanded significantly, most notably with its approval by the U.S. Food and Drug Administration (FDA) for the treatment of primary hyperkalemic and hypokalemic periodic paralysis and related variants. [1][2] This technical guide provides an in-depth analysis of the preliminary studies that have elucidated the therapeutic potential of **Dichlorphenamide**, focusing on its mechanism of action, clinical efficacy in various disorders, and the experimental methodologies employed in these seminal investigations.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

Dichlorphenamide's primary pharmacological action is the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and protons.[3][4] This enzymatic reaction is fundamental to numerous physiological processes, including acid-base balance, fluid secretion, and ion transport.[3] By inhibiting CA, particularly isoenzymes like CA II and CA IV, **Dichlorphenamide** disrupts these processes, leading to its therapeutic effects.[3]

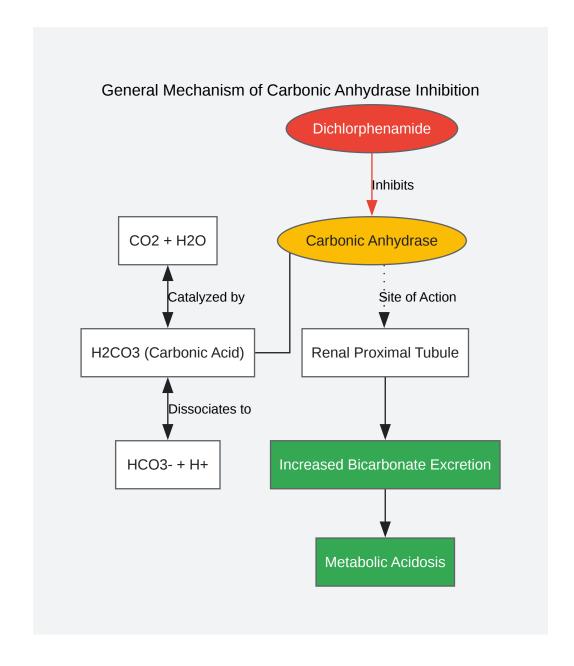




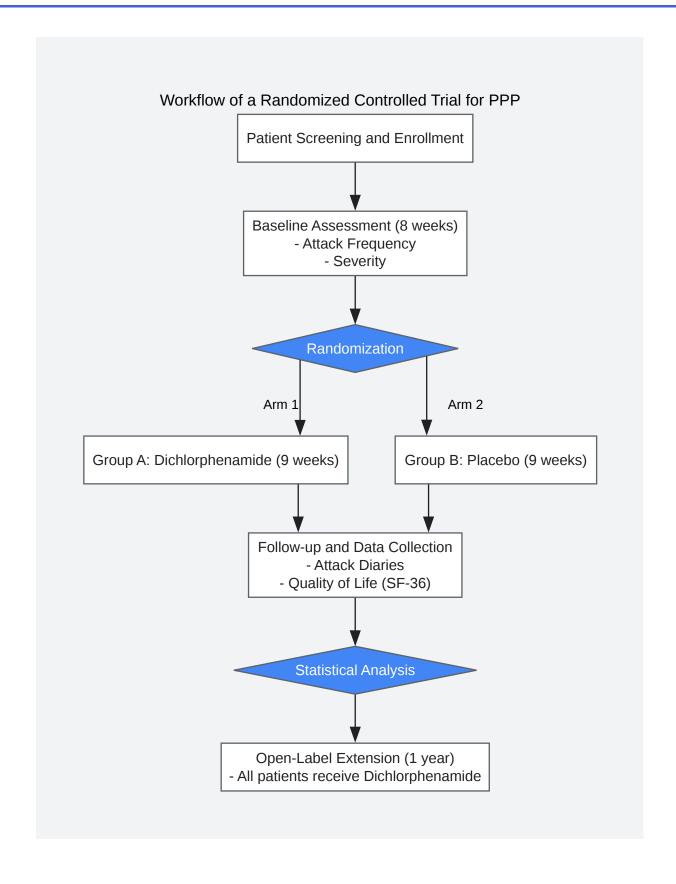


In the renal tubules, CA inhibition leads to decreased reabsorption of bicarbonate, resulting in increased excretion of sodium, potassium, bicarbonate, and water.[3][5] This produces a mild diuretic effect and can induce a hyperchloremic non-anion gap metabolic acidosis.[3][6] While this mechanism is well-understood, the precise way it alleviates symptoms in conditions like primary periodic paralysis is still under investigation.[6] It is hypothesized that the induced metabolic acidosis and subsequent alterations in ion channel function and muscle membrane excitability play a crucial role.[3][5]

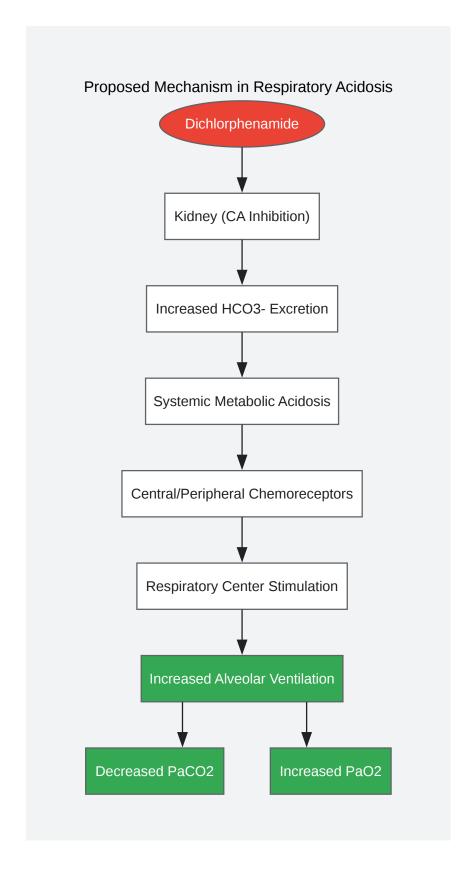












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